5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridinyl azetidine moiety attached to a benzene sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine and a base.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Attachment of the Benzene Sulfonamide Moiety: The benzene sulfonamide moiety can be attached through a sulfonylation reaction using a sulfonyl chloride and a suitable base.
Introduction of the Fluorine and Methoxy Groups: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Sulfonamides: Similar compounds include other sulfonamides with different substituents, such as 4-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide and 5-chloro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of a fluorine atom, a methoxy group, and a pyridinyl azetidine moiety attached to a benzene sulfonamide structure
Properties
Molecular Formula |
C15H16FN3O3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-(1-pyridin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FN3O3S/c1-22-13-6-5-11(16)8-14(13)23(20,21)18-12-9-19(10-12)15-4-2-3-7-17-15/h2-8,12,18H,9-10H2,1H3 |
InChI Key |
RUOOAFOHVVUBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.